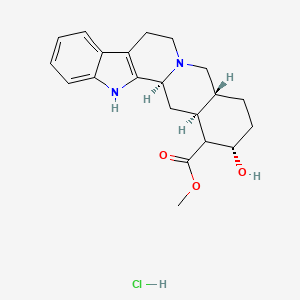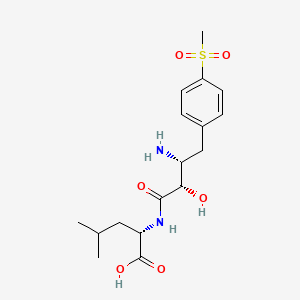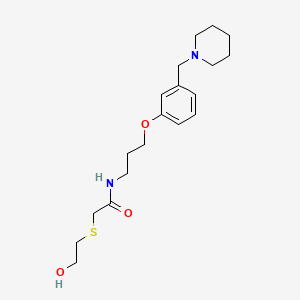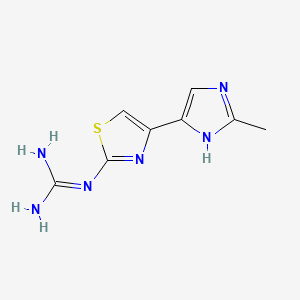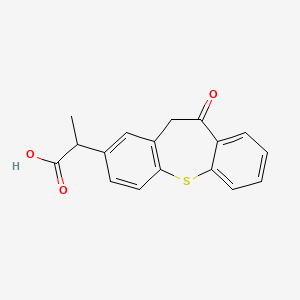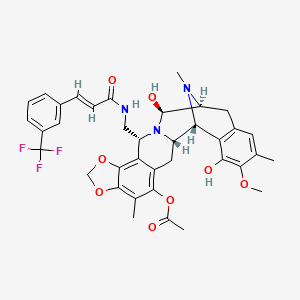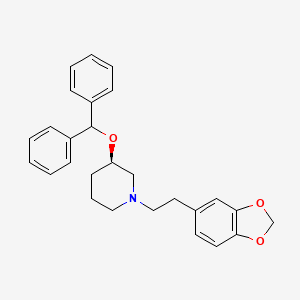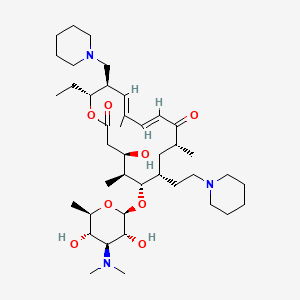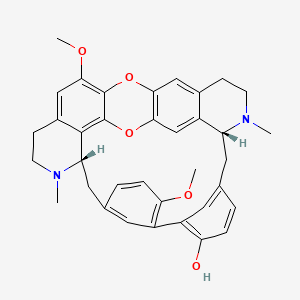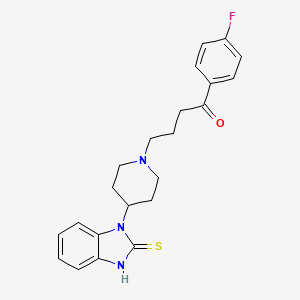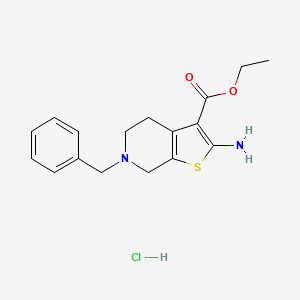
TPEN
描述
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine is an N-substituted diamine that is ethylenediamine in which the four amino hydrogens are replaced by 2-pyridylmethyl groups. It has a role as a chelator, an apoptosis inducer and a copper chelator. It is a member of pyridines, a tertiary amino compound and a N-substituted diamine. It is functionally related to an ethylenediamine.
科学研究应用
淀粉样蛋白β诱导的神经元损伤的减弱
TPEN已被证明可以减弱淀粉样蛋白β25–35诱导的神经元损伤,淀粉样蛋白β25–35是一种参与阿尔茨海默病的肽 . 它通过逆转细胞内Zn²⁺浓度和动作电位(AP)频率的升高,抑制淀粉样蛋白β25–35诱导的电压激活钠通道电流最大电流密度的增加来实现这一点 .
细胞内Zn²⁺和Ca²⁺过载的恢复
This compound可以缓解淀粉样蛋白β25–35诱导的细胞内Zn²⁺和Ca²⁺浓度的升高 . 这是重要的,因为脑中神经毒性淀粉样蛋白β肽的过度产生是阿尔茨海默病的标志 .
活性氧(ROS)含量的降低
This compound已被发现可以逆转淀粉样蛋白β25–35诱导的ROS含量的增加 . 这很重要,因为ROS通常与氧化应激有关,氧化应激会导致细胞损伤和死亡 .
异常Ca²⁺相关信号通路的调节
This compound可以调节异常的Ca²⁺相关信号通路,这些通路通常与阿尔茨海默病等神经退行性疾病有关 .
选择性抗白血病功效
This compound已被发现通过ROS信号机制选择性地诱导急性白血病细胞凋亡 . 这表明this compound可能作为治疗白血病的治疗剂 .
作用机制
Target of Action
TPEN, also known as N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine or TPEDA, is an intracellular membrane-permeable ion chelator . It has a high affinity for many transition metals, particularly zinc . Therefore, its primary targets are intracellular zinc ions .
Mode of Action
This compound interacts with its targets by chelating zinc ions, effectively reducing the concentration of zinc within the cell . This interaction results in significant changes in cellular processes that are dependent on zinc .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to induce apoptosis in various cell types, including acute lymphoblastic leukemia cells . This process involves oxidative stress and the activation of caspase-3 and apoptosis-inducing factor (AIF) pathways . Additionally, this compound has been found to attenuate amyloid-β25–35-induced neuronal damage, which is associated with recovery of intracellular Zn2+ and modulation of abnormal Ca2±related signaling pathways .
Pharmacokinetics
Due to its membrane-permeable nature, it is likely that this compound can readily enter cells and interact with intracellular zinc ions .
Result of Action
The chelation of zinc by this compound can lead to various cellular effects. For instance, it has been shown to selectively induce cell death in colon cancer cells and acute lymphoblastic leukemia cells . This is often associated with increased levels of reactive oxygen species (ROS) and can be inhibited by antioxidants . Furthermore, this compound can attenuate amyloid-β25–35-induced neuronal damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other metal ions in the cellular environment could potentially affect the selectivity and efficiency of this compound’s chelation activity . Moreover, the level of oxidative stress in the cellular environment could influence the cytotoxic effects of this compound .
生化分析
Biochemical Properties
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine plays a significant role in biochemical reactions, particularly those involving heavy metals. It has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine inhibits nitric oxide signalling and Zn2+ signaling . It also interacts with the enzyme nitric oxide synthase (iNOS), inhibiting its mRNA expression .
Cellular Effects
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression. For example, in human acute promyelocytic NB4 cells, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine elicits a pro-apoptotic effect by inhibiting nitric oxide signalling and Zn2+ signaling . It also decreases the intracellular level of zinc, inducing apoptosis .
Molecular Mechanism
At the molecular level, N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine exerts its effects through various mechanisms. It binds to heavy metals, thereby chelating them and preventing them from participating in biochemical reactions. This binding interaction can lead to enzyme inhibition or activation and changes in gene expression. For instance, it induces damage on DNA structure by activating ATM (ataxia telangiectasia mutated) and ATR (ATM-Rad3-related) signaling in human colon cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine can change over time. It has been observed that N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine reduces cell viability in a dose- and time-dependent manner .
属性
IUPAC Name |
N,N,N',N'-tetrakis(pyridin-2-ylmethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-5-13-27-23(9-1)19-31(20-24-10-2-6-14-28-24)17-18-32(21-25-11-3-7-15-29-25)22-26-12-4-8-16-30-26/h1-16H,17-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRXLMUYFMERMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCN(CC2=CC=CC=N2)CC3=CC=CC=N3)CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168583 | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16858-02-9 | |
| Record name | N,N,N′,N′-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16858-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N'-TETRAKIS(2-PYRIDYLMETHYL)ETHYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9PTU1U29I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


